molecular formula C8H19NO2Si B115600 N-(3-trimethylsilyloxypropyl)acetamide CAS No. 151750-93-5

N-(3-trimethylsilyloxypropyl)acetamide

Cat. No.: B115600
CAS No.: 151750-93-5
M. Wt: 189.33 g/mol
InChI Key: FOEJBLWXIRBMDQ-UHFFFAOYSA-N
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Description

N-(3-Trimethylsilyloxypropyl)acetamide is an acetamide derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group attached to a propyl chain.

Properties

CAS No.

151750-93-5

Molecular Formula

C8H19NO2Si

Molecular Weight

189.33 g/mol

IUPAC Name

N-(3-trimethylsilyloxypropyl)acetamide

InChI

InChI=1S/C8H19NO2Si/c1-8(10)9-6-5-7-11-12(2,3)4/h5-7H2,1-4H3,(H,9,10)

InChI Key

FOEJBLWXIRBMDQ-UHFFFAOYSA-N

SMILES

CC(=O)NCCCO[Si](C)(C)C

Canonical SMILES

CC(=O)NCCCO[Si](C)(C)C

Synonyms

Acetamide, N-[3-[(trimethylsilyl)oxy]propyl]-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Key Observations :

  • Silylation : The trimethylsilyloxy group in the target compound is likely introduced via a reaction similar to Scheme 5 (), where TMS-Cl and NaI in acetonitrile facilitate silylation . This contrasts with N-(3-phenylpropyl)acetamide, which requires nitro group reduction .
  • Amino vs. Silyloxy: N-(3-Aminopropyl)acetamide () is water-soluble (30 mg/mL in ethanol/DMSO), whereas the trimethylsilyloxy variant is expected to exhibit higher lipophilicity due to the silyl group .

Physicochemical Properties

Property N-(3-Trimethylsilyloxypropyl)acetamide (Inferred) N-(3-Aminopropyl)acetamide N-(3-Phenylpropyl)acetamide
Molecular Weight ~245 g/mol 130.19 g/mol ~219 g/mol
Solubility Low in water; soluble in organic solvents High in polar solvents Moderate in organic solvents
Lipophilicity (LogP) High (due to -OSi(CH₃)₃) Low Moderate

Notes:

  • The trimethylsilyloxy group significantly increases hydrophobicity, making the compound suitable for lipid-rich environments or as a protecting group in synthesis .
Antimicrobial Activity
  • N-(3,5-Difluorophenyl)acetamide (): Active against gram-positive bacteria (e.g., Staphylococcus aureus) .
  • N-(Thiazol-2-yl)acetamide (): Antifungal activity against Candida species .

Comparison :

  • The silyloxy group may reduce bioavailability compared to halogenated or heterocyclic acetamides, but it could enhance membrane permeability in drug delivery systems.

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